(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enamide
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Description
(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C18H12Br2ClN3O4 and its molecular weight is 529.57. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications
One significant area of research has focused on the synthetic applications of related compounds. For example, reactions involving 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate have been explored to afford various pyridine and piperidine derivatives, highlighting the compound's utility in synthesizing complex nitrogen-containing heterocycles (O'callaghan et al., 1999). This synthetic utility extends to radical cascade approaches for constructing benzo[a]quinolizidines, indicating potential in generating biologically active molecules (Ishibashi et al., 1999).
Material Science
In material science, derivatives of nitrophenyl, such as those involved in the modification of glassy carbon electrodes, demonstrate the compound's relevance in developing sensors and other electrochemical devices. The study on EDTA-modified electrodes illustrates the potential for creating sensitive materials for detecting metal ions (Üstündağ & Solak, 2009).
Photoluminescence
The exploration of photoluminescence properties in π-extended fluorene derivatives, where substituents similar to those in the compound of interest are used, showcases the promise for novel fluorescent materials. These materials have potential applications in sensors, organic light-emitting diodes (OLEDs), and other optoelectronic devices (Kotaka et al., 2010).
Pharmacological Research
While excluding direct drug usage and dosage discussions, it's worth noting that structural analogs of (E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enamide have been investigated for their biological activities. For instance, new syntheses of compounds like entacapone, a recognized COMT inhibitor, highlight the relevance in medicinal chemistry, particularly in developing therapies for diseases such as Parkinson's (Harisha et al., 2015).
properties
IUPAC Name |
(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2ClN3O4/c1-2-28-17-13(19)6-10(7-14(17)20)5-11(9-22)18(25)23-15-4-3-12(21)8-16(15)24(26)27/h3-8H,2H2,1H3,(H,23,25)/b11-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVUFYREBNSLML-VZUCSPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.